molecular formula C13H8ClN3S B2935591 4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine CAS No. 2060361-14-8

4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine

Cat. No.: B2935591
CAS No.: 2060361-14-8
M. Wt: 273.74
InChI Key: WEOBDPVPRKSUTO-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science .

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets often include enzymes, receptors, and other proteins involved in critical biochemical pathways. The specific targets can vary depending on the exact structure of the thiazole derivative and its functional groups.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . These interactions can lead to changes in the activity of the target, often resulting in a therapeutic effect. The exact nature of these interactions and the resulting changes can vary widely depending on the specific thiazole derivative and its target.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways . These can include pathways involved in inflammation, pain perception, microbial growth, and more. The downstream effects of these interactions can include reduced inflammation, pain relief, inhibition of microbial growth, and other therapeutic effects.

Result of Action

The effects of thiazole derivatives can vary widely depending on their specific targets and mode of action . These effects can include changes in cellular signaling, inhibition of enzyme activity, changes in gene expression, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea to form 2-(4-chlorophenyl)-1,3-thiazole. This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Properties

IUPAC Name

2-(4-chlorophenyl)-5-pyrimidin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3S/c14-10-3-1-9(2-4-10)13-16-7-12(18-13)11-5-6-15-8-17-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOBDPVPRKSUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C3=NC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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